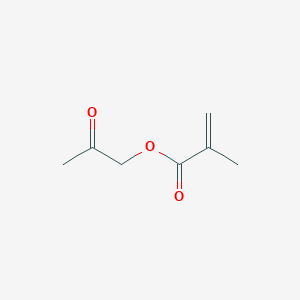
2-Oxopropyl methacrylate
Cat. No. B8553897
M. Wt: 142.15 g/mol
InChI Key: UMNGRRUQHFCWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346775B2
Procedure details


In a 2 L four-necked flask subjected to replacement with nitrogen, 50 g of 1-hydroxy-2-propanone was put, and dissolved in 700 g of tetrahydrofuran, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. After the resulting solution was stirred and cooled to about 5° C., 76.8 g of triethylamine and 25 mg of hydroquinone were added thereto. While the resulting mixture was cooled to about 5° C. under stirring, 71.9 g of methacryloyl chloride (made by Wako Pure Chemical Industries Ltd., purity: 97.0% or more) was slowly added dropwise thereto, and stirring was further continued for 3 hours to carry out an esterification reaction. While the reaction mixture was held at about 5° C., the mixture was acid-washed with 2N-hydrochloric acid, and an extraction operation was performed twice using 300 mL of ethyl acetate to obtain an organic layer. The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine, dried over anhydrous magnesium sulfate, and separated by filtration to obtain a reaction crude liquid. The solvent was distilled off from the reaction crude liquid using an evaporator to obtain 85.5 g of crude 2-oxopropyl methacrylate. A yield of 2-oxopropyl methacrylate determined from a proton ratio by NMR was 67.1 g (yield: 69.9% based on 1-hydroxy-2-propanone).





Yield
69.9%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3](=[O:5])[CH3:4].C(N(CC)CC)C.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>O1CCCC1.C1(C=CC(O)=CC=1)O>[C:13]([O:1][CH2:2][C:3](=[O:5])[CH3:4])(=[O:17])[C:14]([CH3:16])=[CH2:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
76.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
71.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the resulting solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a stirrer, a thermometer and a Dimroth cooling tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While the resulting mixture was cooled to about 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an esterification reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at about 5° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was acid-washed with 2N-hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction crude liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off from the reaction crude liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.5 g | |
| YIELD: PERCENTYIELD | 69.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
